Computed Octanol–Water Partition Coefficient (LogP) Comparison
3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate exhibits a computed LogP (XLogP3) of 4.4 , which is substantially higher than that of 3,3,5-trimethylcyclohexyl acetate (LogP ≈ 3.0) and moderately exceeds 3,3,5-trimethylcyclohexyl isobutyrate (LogP ≈ 4.0) [1]. The higher LogP indicates greater lipophilicity, which in fragrance chemistry correlates with enhanced substantivity on skin and fabrics, as well as a slower evaporation rate [2]. This parameter is decisive for formulators selecting between ester variants where long-lasting scent performance is the key procurement criterion.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 3,3,5-Trimethylcyclohexyl acetate: LogP ≈ 3.0 ; 3,3,5-Trimethylcyclohexyl isobutyrate: LogP ≈ 4.0 [1] |
| Quantified Difference | ΔLogP ≈ +1.4 vs. acetate; ΔLogP ≈ +0.4 vs. isobutyrate |
| Conditions | Computed values (XLogP3 for target; comparable computational methods for comparators) at standard conditions. No experimental octanol–water partition data are available for the target compound. |
Why This Matters
Higher LogP predicts longer fragrance retention on substrates, enabling procurement decisions based on desired substantivity profiles.
- [1] Perflavory. (n.d.). 3,3,5-Trimethylcyclohexyl isobutyrate (CAS 67859-97-6). Retrieved from https://www.perflavory.com/search?q=3,3,5-trimethylcyclohexyl+isobutyrate View Source
- [2] US8133856B2. (2012). Cis-3,3,5-trimethylcyclohexyl esters. United States Patent and Trademark Office. Retrieved from https://patents.google.com/patent/US8133856B2/en View Source
